Dexamethasone Biotin

Affinity chromatography Glucocorticoid receptor Protein purification

Dexamethasone Biotin (CAS 85679-56-7) is the essential bifunctional GR affinity probe for efficient glucocorticoid receptor isolation. Unlike unlabeled dexamethasone, its biotin moiety enables high-affinity binding to (strept)avidin surfaces—critical for single-step 'sandwich' affinity chromatography (thousandfold GR purification), pull-down assays preserving native complexes, yeast three-hybrid bait applications, and ANANAS nanocarrier decoration for targeted delivery. Pentamethylenediamine spacer ensures retained GR binding without steric hindrance.

Molecular Formula C36H53FN4O6S
Molecular Weight 688.9 g/mol
CAS No. 85679-56-7
Cat. No. B601169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone Biotin
CAS85679-56-7
SynonymsN-[5-[[[(11β,16α,17α)-9-Fluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl]carbonyl]amino]pentyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Molecular FormulaC36H53FN4O6S
Molecular Weight688.9 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)NCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O)C)O)F)C
InChIInChI=1S/C36H53FN4O6S/c1-21-17-25-24-12-11-22-18-23(42)13-14-33(22,2)35(24,37)28(43)19-34(25,3)36(21,47)31(45)39-16-8-4-7-15-38-29(44)10-6-5-9-27-30-26(20-48-27)40-32(46)41-30/h13-14,18,21,24-28,30,43,47H,4-12,15-17,19-20H2,1-3H3,(H,38,44)(H,39,45)(H2,40,41,46)/t21-,24+,25+,26+,27+,28+,30+,33+,34+,35+,36+/m1/s1
InChIKeyQEYLXALGYYRVPP-VCOZPEISSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexamethasone Biotin (CAS 85679-56-7): A Bifunctional Affinity Probe for Glucocorticoid Receptor Research and Purification


Dexamethasone Biotin (CAS 85679-56-7) is a synthetic conjugate comprising the potent glucocorticoid dexamethasone covalently linked via a pentamethylenediamine spacer to the high-affinity binding molecule biotin . This bifunctional derivative retains the glucocorticoid receptor (GR) binding activity of its parent steroid while acquiring the capacity for reversible, high-affinity interaction with (strept)avidin systems . The conjugate is primarily utilized as a hormone-affinity probe for the detection, isolation, and purification of glucocorticoid receptors and their associated complexes from biological samples .

Why Unlabeled Dexamethasone or Alternative GR Ligands Cannot Replace Dexamethasone Biotin in Affinity-Based Workflows


While unlabeled dexamethasone and other glucocorticoid receptor (GR) agonists (e.g., cortisol, triamcinolone acetonide) are suitable for pharmacological studies, they lack the essential high-affinity handle required for the reversible immobilization, detection, or purification of the GR complex [1]. Dexamethasone Biotin's unique value proposition lies in its bifunctionality: the biotin moiety enables a specific, non-covalent linkage to avidin, streptavidin, or neutravidin-coated solid supports, magnetic beads, or reporter enzymes [2]. This capability is fundamental for techniques such as 'sandwich' affinity chromatography, receptor pull-down assays, and in vitro drug delivery system studies, where simple steroidal ligands are incompatible [3]. The following quantitative evidence demonstrates how Dexamethasone Biotin's specific performance characteristics dictate its suitability for these specialized applications, distinguishing it from both its parent compound and other labeled steroid analogs.

Quantitative Differentiation of Dexamethasone Biotin Against Key Comparators


Receptor Purification Efficiency: Dexamethasone Biotin vs. Traditional Chromatography

Dexamethasone Biotin enables a 'several thousandfold' purification of the glucocorticoid receptor (GR) from human spleen tumor cytosol in a single 'sandwich' affinity chromatography step [1]. This is achieved by capturing the GR-Dexamethasone Biotin complex on avidin-Sepharose. In contrast, traditional purification methods for GR, such as those involving DEAE-cellulose and DNA-cellulose chromatography, yield significantly lower enrichment factors. For instance, a three-step purification of GR from rat liver cytosol achieved only an 8,700-fold purification, requiring multiple sequential steps [2].

Affinity chromatography Glucocorticoid receptor Protein purification

Yeast Three-Hybrid System Potency: Dexamethasone-Biotin vs. Estradiol-Biotin Chimera

In a yeast three-hybrid system, a dexamethasone-biotin chimera was directly compared to a structurally analogous 7-alpha-substituted estradiol-biotin chimera. The study found that yeast expressing estrogen receptor (ER) proteins could detect their cognate ligand with up to 5-fold greater potency and 70-fold higher activity than yeast expressing analogous glucocorticoid receptor (GR) proteins using the dexamethasone-biotin chimera [1]. This difference is partly attributed to the finding that yeast-expressed GR proteins bind dexamethasone with >10^3-fold lower affinity compared to mammalian cells [2].

Yeast three-hybrid Protein-protein interaction Glucocorticoid receptor

Linker Stability in Biotin-Dexamethasone Conjugates: Short Cb-Hz vs. Hz-Hz and PEG Linkers

In the context of nanoparticle decoration for drug delivery, the stability of biotin-dexamethasone conjugates is highly dependent on linker chemistry. In vitro studies comparing four different biotin-dexamethasone conjugates demonstrated that derivatives with a carbamate hydrazide-hydrazone (Cb-Hz) bond were more stable than those with a simpler hydrazide-hydrazone (Hz-Hz) bond. Furthermore, conjugates with a short (5-6 carbon) linker were more stable than those with a long 5 kDa PEG linker [1]. While all conjugates released drug at acidic pH, the differential stability of the short Cb-Hz conjugate directly influences its in vivo persistence, with Hz-Hz short spacing but not Cb-Hz short spacing prolonging drug availability [2].

Drug delivery Nanoparticle Linker chemistry

Receptor Protection During Purification: Dexamethasone Biotin vs. Unprotected Receptor

The presence of Dexamethasone Biotin during the homogenization step of a tissue sample provides a distinct protective effect on the glucocorticoid receptor (GR). Studies show that the conjugate 'efficiently protects the glucocorticoid receptor against inactivation' when added prior to homogenization [1]. In the absence of this ligand (baseline condition), the unoccupied GR is more susceptible to proteolytic degradation and loss of hormone-binding activity, resulting in significantly lower functional receptor yields [2].

Receptor stabilization Affinity probe Protein purification

Optimal Scientific and Industrial Use Cases for Dexamethasone Biotin


High-Purity Glucocorticoid Receptor (GR) Isolation for Structural and Functional Studies

This is the primary and most established application. Based on its ability to enable 'several thousandfold' purification of GR in a single step [1], Dexamethasone Biotin is the ligand of choice for researchers seeking to obtain highly purified GR complexes from tissue or cell lysates. The protocol involves incubating the lysate with the conjugate, capturing the resulting complex on an avidin or streptavidin affinity column, and then eluting the purified receptor. This method is demonstrably more efficient than traditional multi-step chromatographic procedures [2]. The purified receptor can then be used for downstream applications including ligand-binding assays, structural analysis (e.g., X-ray crystallography, cryo-EM), and post-translational modification studies.

Chemical Inducer of Dimerization (CID) in Yeast Three-Hybrid (Y3H) Systems

Dexamethasone Biotin serves as a critical component in yeast three-hybrid systems designed to study protein-protein interactions or to screen for novel protein targets of small molecules [1]. It functions as a 'bait' by heterodimerizing a DNA-binding domain fused to the glucocorticoid receptor (GR) with an activation domain fused to streptavidin. This interaction drives reporter gene expression. While the activity of GR/dexamethasone-based systems is lower than analogous ER/estradiol systems [2], it remains a valuable tool, particularly when studying interactions involving GR or when developing and validating new Y3H assays.

Design of Targeted Nanoparticle Drug Delivery Systems

The strong, specific interaction between biotin and (strept)avidin makes Dexamethasone Biotin an ideal building block for constructing targeted nanocarriers [1]. For instance, it can be used to decorate the surface of pre-formed avidin-nucleic-acid nanoassemblies (ANANAS), endowing them with the anti-inflammatory properties of dexamethasone while leveraging the liver tropism of the ANANAS platform [2]. Researchers can further modulate the pharmacokinetic profile of the delivered drug by carefully selecting the linker chemistry in the biotin-dexamethasone conjugate (e.g., short Cb-Hz for enhanced stability vs. short Hz-Hz for prolonged drug availability) [3].

Pull-Down Assays for Identifying GR-Associated Proteins and Cofactors

Dexamethasone Biotin is a highly effective tool for investigating the interactome of the glucocorticoid receptor. In a typical pull-down assay, cell or tissue lysates are incubated with the conjugate to form GR-Dexamethasone Biotin complexes [1]. These complexes are then immobilized on streptavidin-coated magnetic beads, allowing for the gentle washing away of non-specifically bound proteins. The captured protein complexes, which may include co-activators, co-repressors, and other signaling molecules, are then eluted and identified via mass spectrometry or western blotting. The high affinity of the biotin-streptavidin interaction ensures efficient capture, while the stabilization of the GR by the ligand during the procedure protects against degradation and maintains native protein interactions [2].

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